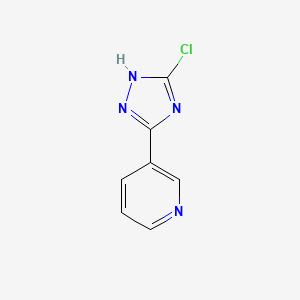

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Vue d'ensemble

Description

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine, which is then reacted with triethyl orthoformate and hydrochloric acid to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazole ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminotriazole derivatives, while oxidation can produce triazole N-oxides .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival .

Drug Development

This compound serves as a scaffold in the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents .

Agricultural Applications

Pesticide Formulation

this compound is utilized in the formulation of pesticides due to its ability to disrupt the metabolic processes of pests. Studies have shown that it can be effective against a range of agricultural pests, contributing to improved crop yields .

Fungicides

The compound also shows promise as a fungicide. Its application has been linked to the control of fungal diseases in crops, which is critical for maintaining agricultural productivity. Field trials have demonstrated its efficacy in reducing disease incidence without adversely affecting plant health .

Material Science Applications

Coordination Chemistry

In material science, this compound is explored for its coordination properties with transition metals. It acts as a ligand in coordination complexes that exhibit unique magnetic and optical properties. These complexes are being investigated for applications in sensors and catalysis .

Self-Assembling Materials

The compound has been incorporated into self-assembling materials due to its ability to form stable complexes with metal ions. This property is leveraged in the development of novel materials with tailored functionalities for electronic and photonic applications .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against various bacterial strains |

| Drug development | Potential anti-cancer properties identified | |

| Agriculture | Pesticide formulation | Improved crop yields observed |

| Fungicide | Reduced disease incidence in field trials | |

| Material Science | Coordination chemistry | Unique magnetic properties in metal complexes |

| Self-assembling materials | Tailored functionalities for electronic uses |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison. -

Field Trials for Pesticide Efficacy

Field trials conducted on tomato plants treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The study highlighted the compound's potential as an environmentally friendly pesticide alternative. -

Coordination Complex Development

Research on the coordination chemistry of this compound revealed that complexes formed with nickel exhibited enhanced catalytic activity in organic reactions, showcasing its utility in synthetic chemistry.

Mécanisme D'action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine

- 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

- 3-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Uniqueness

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the chlorine atom on the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for selective substitution reactions and specific biological activities that may not be observed in similar compounds .

Activité Biologique

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring and a triazole ring. Its unique structure grants it significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential applications in antimicrobial, antifungal, and anticancer therapies. This article explores the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 172.59 g/mol. The compound features a chlorine atom at the 3-position of the triazole ring, which is critical for its biological interactions.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their functionality. This compound has been shown to inhibit specific enzymes by binding to their active sites or modulating receptor activity through interactions with binding pockets .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6.25 | |

| Similar Triazole Derivative | Escherichia coli | 12.5 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungal strains. In studies involving triazole derivatives:

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 4.0 | |

| Fluorinated Triazole Derivative | Aspergillus niger | 8.0 |

The results indicate promising antifungal properties that warrant further exploration.

Anticancer Activity

Studies have demonstrated the antiproliferative effects of triazole derivatives on cancer cell lines:

The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Case Studies

Case Study 1: Synthesis and Evaluation

In a study conducted by researchers at Monash University, a series of triazole derivatives were synthesized and evaluated for their biological activities. The study found that modifications in the triazole ring significantly influenced both antimicrobial and anticancer activities .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of halogen substituents on the triazole ring enhances biological activity. For instance, compounds with chlorine substitutions showed increased potency against specific bacterial strains compared to their non-halogenated counterparts .

Propriétés

IUPAC Name |

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOKDZBWMQJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677730 | |

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-94-5 | |

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.